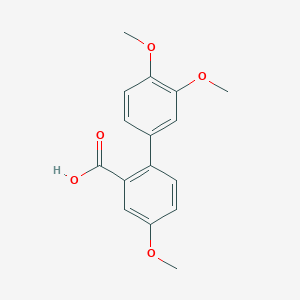

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

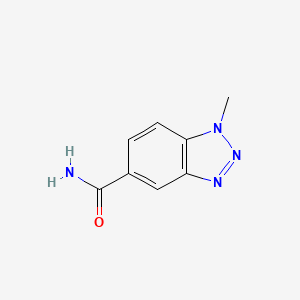

“Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides . A specific synthesis protocol for a similar compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, involves a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the amino group and the methoxyphenyl group in the “this compound” compound likely contributes to its biological activity.Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can participate in various chemical reactions due to the presence of the pyrazole ring and the amino group. These reactions can lead to the formation of a wide range of bioactive agents, finding applications in the pharmaceutical and agrochemical industries .科学的研究の応用

Synthesis and Characterization

"Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate" serves as a key intermediate in the synthesis of a variety of complex molecules. For instance, Hassan et al. (2014) described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from similar compounds, highlighting the potential of these molecules in creating complex structures with potential biological activities (Hassan et al., 2014). Similarly, Yue et al. (2010) explored the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, demonstrating its utility in generating diverse chemical structures with varying activities (Yue et al., 2010).

Cytotoxicity Studies

The cytotoxicity of derivatives from "this compound" has been a subject of research, indicating its potential in medicinal chemistry. Hassan et al. (2014) investigated the cytotoxic activity of synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results for future cancer research applications (Hassan et al., 2014).

Molecular Structures and Supramolecular Assembly

The study of molecular structures and supramolecular assembly involving derivatives of "this compound" offers insights into the material science applications. Cuartas et al. (2017) described the synthesis and molecular structure of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, providing a basis for understanding the molecular interactions and assembly of such compounds (Cuartas et al., 2017).

Corrosion Inhibition

In the field of material science, derivatives of "this compound" have been explored as corrosion inhibitors. Yadav et al. (2016) investigated the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, highlighting the potential of these compounds in industrial applications (Yadav et al., 2016).

Antibacterial and Antifungal Activities

The antimicrobial properties of compounds derived from "this compound" have also been a subject of research. Rai et al. (2009) synthesized novel oxadiazole derivatives and evaluated their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Rai et al., 2009).

作用機序

Target of Action

Compounds with similar structures, such as 5-amino-1h-pyrazolo derivatives, have been found to interact with a variety of enzymes and receptors . They have shown potential in the treatment of central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the diseases they target . For instance, they may affect pathways related to inflammation, tumor growth, or bacterial proliferation, depending on their specific targets .

Result of Action

The molecular and cellular effects of Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate’s action would depend on its specific targets and mode of action. Given its potential targets, the compound could have a range of effects, such as reducing inflammation, inhibiting tumor growth, or combating bacterial infections .

将来の方向性

The future research on “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” and similar pyrazole compounds could focus on exploring their potential biological activities and developing more efficient synthesis methods. Given their versatile biological activities, these compounds could be potential candidates for drug development .

特性

IUPAC Name |

methyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFWOEORAGPPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)